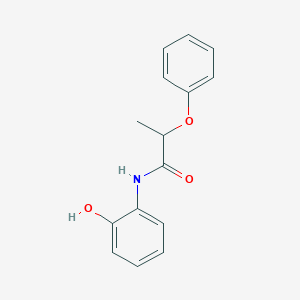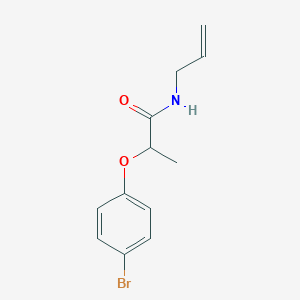![molecular formula C16H13BrF3NO2 B4112624 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112624.png)
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, also known as BTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTP belongs to the class of amide compounds and is widely used in the synthesis of organic compounds.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is not well understood. However, it is believed that 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide acts as a potent inhibitor of certain enzymes, including proteases and kinases. 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer treatment.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been found to have various biochemical and physiological effects. 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been shown to inhibit the activity of certain enzymes, including proteases and kinases. 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is that it is relatively easy to synthesize in a laboratory setting. 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is also relatively stable, making it an ideal candidate for use in various experiments. However, one of the limitations of 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is that its mechanism of action is not well understood, making it challenging to predict its effects accurately.
Orientations Futures
There are several future directions for research on 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide. One potential area of research is the development of new synthetic routes for 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide. Another potential area of research is the elucidation of the mechanism of action of 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide, which could lead to the development of new drugs and therapies. Additionally, the potential applications of 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide in cancer treatment should be explored further, as it has shown promising results in vitro.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is in the synthesis of organic compounds. 2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3NO2/c1-10(23-14-7-5-12(17)6-8-14)15(22)21-13-4-2-3-11(9-13)16(18,19)20/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGJSTMYQCIHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



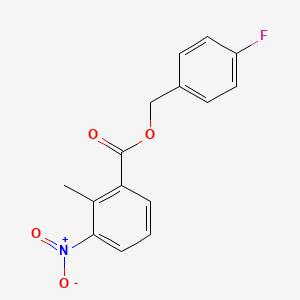
![N-[3-benzoyl-4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B4112545.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4112554.png)
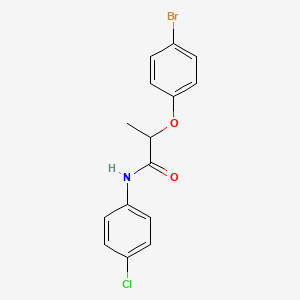
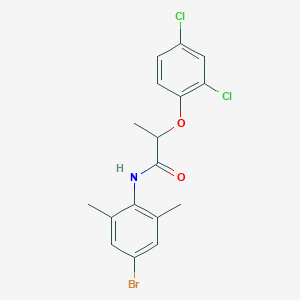
![phenyl 4-({[4-(1-naphthylamino)-4-oxobutanoyl]oxy}methyl)benzoate](/img/structure/B4112581.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)pentanamide](/img/structure/B4112586.png)
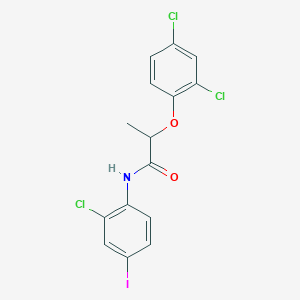
![3-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4112608.png)
![2-[(4-carboxybutanoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4112609.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)benzamide](/img/structure/B4112613.png)
![2-(2,4-dichlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4112618.png)
